(2S,3S)-2-ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile
CAS No.: 137378-90-6
Cat. No.: VC21222929
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 137378-90-6 |
|---|---|
| Molecular Formula | C11H11NO3 |
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | (2S,3S)-2-ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile |
| Standard InChI | InChI=1S/C11H11NO3/c1-2-14-10-9(7-12)11(15-10)5-3-8(13)4-6-11/h3-6,9-10H,2H2,1H3/t9-,10+/m1/s1 |
| Standard InChI Key | RYOSBOCZVZQZJY-ZJUUUORDSA-N |
| Isomeric SMILES | CCO[C@@H]1[C@H](C2(O1)C=CC(=O)C=C2)C#N |
| SMILES | CCOC1C(C2(O1)C=CC(=O)C=C2)C#N |
| Canonical SMILES | CCOC1C(C2(O1)C=CC(=O)C=C2)C#N |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
(2S,3S)-2-ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile is a precisely defined chemical entity that has been assigned the CAS registry number 137378-90-6, which uniquely identifies it in chemical databases and literature. The compound is also known by the systematic name 1-Oxaspiro[3.5]nona-5,8-diene-3-carbonitrile,2-ethoxy-7-oxo-,trans-(9CI), which highlights its trans stereochemistry in the 9th Collective Index period nomenclature system. This nomenclature emphasizes the presence of a trans arrangement of substituents, distinguishing it from its cis isomer which bears a different CAS number (137378-91-7) .
Structural Features and Molecular Composition
The molecular formula of (2S,3S)-2-ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile is C11H11NO3, indicating a total of 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms. This composition yields a precise molecular weight of 205.21 g/mol, a property important for analytical identification and purification procedures. The structure contains several key functional groups that define its reactivity profile: a nitrile group (C≡N), an ethoxy substituent (CH3CH2O-), a carbonyl group (C=O), and a distinctive 1-oxaspiro[3.5]nonane core structure with two double bonds in the cyclohexadienone ring.
Structural Representation Methods
The compound can be represented using several chemical notation systems that precisely define its structure, including:
-
Standard InChI: InChI=1S/C11H11NO3/c1-2-14-10-9(7-12)11(15-10)5-3-8(13)4-6-11/h3-6,9-10H,2H2,1H3/t9-,10+/m1/s1
-
Standard InChIKey: RYOSBOCZVZQZJY-ZJUUUORDSA-N
-
Isomeric SMILES: CCO[C@@H]1C@HC#N
-
Canonical SMILES: CCOC1C(C2(O1)C=CC(=O)C=C2)C#N
These representations allow for unambiguous identification of the compound in chemical databases and enable computational analysis of its properties and potential reactivity patterns.
Physical and Chemical Properties
Thermodynamic Properties
The compound's isomer, (2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile, has a reported boiling point of approximately 408.1±45.0 °C at 760 mmHg, suggesting that our target compound likely has a similar high boiling point characteristic of compounds with this molecular weight and functional group arrangement . The high boiling point indicates strong intermolecular forces, likely including hydrogen bonding and dipole-dipole interactions due to the presence of oxygen and nitrogen atoms in the structure.
Physical Property Table
These physical properties highlight the compound's thermal stability and suggest suitable conditions for handling and potential application in various chemical processes.
Stereochemistry and Isomerism
Stereogenic Centers and Configuration
(2S,3S)-2-ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile contains two stereogenic centers at positions 2 and 3 of the oxetane ring, both with S configuration as indicated in the compound name. This specific stereochemical arrangement contributes significantly to the compound's three-dimensional structure and potential biological activity. The trans relationship between the ethoxy group at position 2 and the nitrile group at position 3 is a defining feature that distinguishes this isomer from its cis counterpart.
Stereoisomers and Related Compounds
The closely related isomer (2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile (CAS: 137378-91-7) features the same molecular skeleton but with different stereochemistry at position 3 (R instead of S) . This change in stereochemistry results in a cis arrangement of the ethoxy and nitrile groups, creating distinct conformational properties. The existence of these defined stereoisomers indicates careful stereoselective synthesis methods were likely employed in their preparation.
Comparison of Stereoisomer Properties
The distinct stereochemical configurations of these isomers likely result in different reactivity profiles and potential biological activities, making them important subjects for comparative studies in organic chemistry research.
Synthetic Routes and Preparation
Stereoselective Synthesis Considerations
The defined stereochemistry at positions 2 and 3 (both S configuration) indicates the need for stereocontrolled synthetic methods. Asymmetric synthesis techniques would be essential to achieve the specific trans arrangement of the ethoxy and nitrile substituents . Potential approaches might include chiral auxiliary-mediated reactions, enantioselective catalysis, or resolution of racemic mixtures to isolate the desired stereoisomer.
Related Synthetic Precedents
Synthetic methodologies for similar structural motifs can be found in the literature. For instance, the Journal of Organic Chemistry reports synthesis of 3,3-Dimethyl-l-oxaspiro[3.5]nona-5,8-diene-2,7-dione by Robert D. Burpitt and colleagues, which shares the oxaspiro[3.5]nonane core structure with our target compound . While the substitution pattern differs, the foundational synthetic strategies for constructing the spirocyclic framework likely provide valuable insights for preparing (2S,3S)-2-ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume